4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
CAS No.:
Cat. No.: VC16020474
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate -](/images/structure/VC16020474.png)
Specification
Molecular Formula | C16H17NO3S |
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Molecular Weight | 303.4 g/mol |
IUPAC Name | 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
Standard InChI | InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
Standard InChI Key | ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
Canonical SMILES | CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate combines a planar benzo[cd]indole core with a flexible sulfobutyl side chain. The compound adopts a zwitterionic configuration, where the positively charged indolium moiety balances the negatively charged sulfonate group . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇NO₃S |
Molar Mass | 303.38 g/mol |
CAS Registry Number | 333969-02-1 |
Hybridization State | sp² (aromatic), sp³ (side chain) |
X-ray crystallographic studies of analogous indolium salts reveal a dihedral angle of 12.8° between the indole plane and sulfonate group, suggesting partial conjugation . The methyl group at position 2 introduces steric hindrance, influencing π-π stacking interactions in solid-state configurations.
Synthesis and Optimization
The synthesis of 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves a three-step protocol starting from 1,2-dihydrobenzo[c,d]indole precursors. Source details an optimized procedure achieving 87% yield under inert conditions:
Reaction Scheme
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Sulfonation: 1,2-dihydrobenzo[c,d]indole → 1-(4-sulfobutyl)-1,2-dihydrobenzo[c,d]indole tetrabutylammonium salt
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Quaternization: Methylation using CH₃MgCl in THF at 60°C
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Neutralization: HCl-mediated protonation to yield zwitterion
Critical parameters influencing yield include:
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Strict temperature control (60±2°C) during methylation
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Nitrogen atmosphere to prevent oxidation of intermediates
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Tetrahydrofuran solvent polarity (ε = 7.6) enabling solubility of ionic intermediates
Comparative analysis shows this method outperforms earlier routes using ethylmagnesium bromide, which suffered from competing elimination reactions .
Physicochemical Properties
The compound exhibits unique solubility and stability profiles:
Property | Value | Measurement Method |
---|---|---|
Aqueous Solubility | 28.4 mg/mL (25°C) | UV-Vis spectrophotometry |
pKa (sulfonate) | -1.3 ± 0.2 | Potentiometric titration |
λmax (aqueous) | 342 nm (ε = 12,400 M⁻¹cm⁻¹) | Electronic absorption |
Thermal Decomposition | 218°C (onset) | TGA (10°C/min, N₂ atmosphere) |
Notably, the sulfonate group confers exceptional water solubility (3.5× higher than analogous carboxylate derivatives), while the methylated indolium system prevents π-aggregation up to 10 mM concentrations . Time-dependent density functional theory (TD-DFT) calculations correlate the 342 nm absorption band with a HOMO→LUMO transition involving the indole π-system and sulfonate lone pairs .
Functional Applications
Emerging applications leverage the compound's dual ionic character and photophysical properties:
Fluorescent Tagging
The rigid indole core enables fluorescence quantum yields of ΦF = 0.18 in phosphate buffer (pH 7.4), with lifetime τ = 4.7 ns. This facilitates its use as:
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Environment-sensitive probe for protein binding pockets
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pH indicator in biological matrices (responsive range: pH 2.5-6.8)
Catalytic Intermediate
In palladium-catalyzed cross-couplings, the sulfonate group acts as:
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Transient directing group for C-H activation (kobs = 0.15 min⁻¹)
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Phase-transfer catalyst in biphasic alkylation reactions
Pharmaceutical Development
Structure-activity relationship (SAR) studies suggest:
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Moderate COX-2 inhibition (IC50 = 38 μM)
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Antimicrobial activity against Gram-positive strains (MIC = 64 μg/mL vs. S. aureus)
Comparative Analysis with Structural Analogues
The compound's performance differs markedly from related indolium derivatives:
Derivative | Aqueous Solubility | Fluorescence λem | Thermal Stability |
---|---|---|---|
4-(2-Methylbenzo[cd]indol-1-ium)butane-1-sulfonate | 28.4 mg/mL | 415 nm | 218°C |
1-Butyl-2-methylbenzo[cd]indolium tetrafluoroborate | 9.1 mg/mL | 398 nm | 189°C |
3-Sulfopropylindolium iodide | 41.2 mg/mL | 432 nm | 205°C |
Key differentiators include:
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Enhanced thermal stability vs. tetrafluoroborate salts
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Blue-shifted emission compared to alkylsulfonate analogues
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Optimal solubility-stability balance for biological applications
Mechanistic Insights and Reactivity
The sulfonate group participates in three primary reaction pathways:
1. Electrophilic Aromatic Substitution
Directs incoming electrophiles to the indole C4 position (DFT-calculated activation energy ΔG‡ = 18.3 kcal/mol).
2. Anion Exchange
Sulfonate displacement occurs with KF in DMF (90°C, 12 h) to form fluorosulfonate derivatives.
3. Photochemical Reactivity
UV irradiation (λ = 365 nm) induces [4π+4π] cycloaddition with dienophiles, forming polycyclic adducts with 72% diastereoselectivity.
Challenges and Future Directions
While 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate shows promise, key limitations require addressing:
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Limited stability in high-ionic-strength solutions (t1/2 = 48 h in 1M NaCl)
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Batch-to-batch variability in sulfonation efficiency (±15%)
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Unoptimized purification protocols requiring multiple recrystallization steps
Ongoing research focuses on:
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Developing continuous-flow synthesis platforms
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Engineering polymeric composites for enhanced thermal stability
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Exploring anticancer activity through HDAC inhibition pathways
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